
3-Chloro-5-iodothiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-iodothiophene-2-carbaldehyde is a beige crystal with a molecular weight of 272.49 . It has been used in the synthesis of functionalized polyhalogenated thiophene derivatives .
Synthesis Analysis
The synthesis of 3-Chloro-5-iodothiophene-2-carbaldehyde involves a condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis . In a similar route, Wang developed cycloaddition of 1,4-dithiane-2,5-diol 108 with several ynals 109 in one step that produced 2-substituted thiophene 3-carbaldehyde 113 in good to excellent yields .Molecular Structure Analysis
The molecular structure of 3-Chloro-5-iodothiophene-2-carbaldehyde is represented by the InChI code1S/C5H2ClIOS/c6-3-1-5(7)9-4(3)2-8/h1-2H . The compound contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Chemical Reactions Analysis
Thiophene derivatives, including 3-Chloro-5-iodothiophene-2-carbaldehyde, are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis
3-Chloro-5-iodothiophene-2-carbaldehyde is a beige crystal with a melting point of 103–104°C (hexane). Its IR spectrum, ν, cm –1: 834, 1209, 1412, 1643, 1758, 2840, 3082. 1 H NMR spectrum, δ, ppm: 7.24 (1H, s, H-4); 9.87 (1H, s, CHO). 13 C NMR spectrum (151 MHz), δ, ppm: 86.5; 133.8; 138.4; 141.4; 180.0 .Applications De Recherche Scientifique
Synthesis of 4H-thieno[3,2-c]chromenes
The iodination of 4-chloromethylthiophene-2-carbaldehyde, resulting in 4-chloromethyl-5-iodothiophene-2-carbaldehyde, is a critical step in the synthesis of 4H-thieno[3,2-c]chromenes. These compounds are obtained through palladium-catalyzed intramolecular cyclization of 4-aryloxymethyl-5-iodothiophene-2-carbaldehydes, highlighting a significant application in the field of heterocyclic compound synthesis (Fisyuk et al., 2012).
Photochemical Synthesis of Phenyl-2-thienyl Derivatives
In a study on photochemical synthesis, it was found that the irradiation of 5-iodo-thiophene-2-carbaldehyde leads to the production of 5-phenyl derivatives. This process demonstrates the reactivity of iodine-containing compounds like 3-Chloro-5-iodothiophene-2-carbaldehyde in photochemical reactions, which are more reactive and stable compared to bromine-bearing compounds (Antonioletti et al., 1986).
Synthesis of Arylthiophene-2-Carbaldehydes and Their Biological Evaluation
A series of novel 4-arylthiophene-2-carbaldehyde compounds, including derivatives of 3-Chloro-5-iodothiophene-2-carbaldehyde, were synthesized and evaluated for their biological properties. The compounds showed significant antibacterial and anti-inflammatory activities, suggesting their potential use in medicinal chemistry (Ali et al., 2013).
Iodination of Thiophene Derivatives
The iodination of thiophene derivatives, including 3-Chloro-5-iodothiophene-2-carbaldehyde, was explored using potassium dichloroiodate monohydrate. This study contributes to the understanding of electrophilic iodination and its role in synthesizing various thiophene-based compounds, essential in pharmaceutical and material science research (Sereda et al., 2020).
Safety and Hazards
Mécanisme D'action
Biochemical Pathways
Without knowledge of the specific target and mode of action, it’s challenging to determine the exact biochemical pathways affected by 3-Chloro-5-iodothiophene-2-carbaldehyde .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Without specific data on the compound’s stability under various conditions or its interaction with biological systems, it’s difficult to discuss how environmental factors might influence3-Chloro-5-iodothiophene-2-carbaldehyde .
Propriétés
IUPAC Name |
3-chloro-5-iodothiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClIOS/c6-3-1-5(7)9-4(3)2-8/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXMUVKPORDUTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Cl)C=O)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClIOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-iodothiophene-2-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

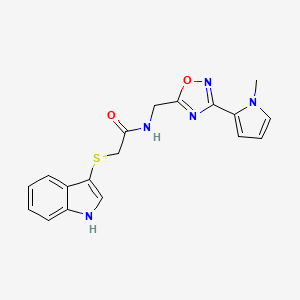
![2-[4-(Tert-butyl)phenyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2380840.png)
![(E)-4-(Dimethylamino)-N-[1-[2-(dimethylamino)-5-fluorophenyl]ethyl]but-2-enamide](/img/structure/B2380841.png)
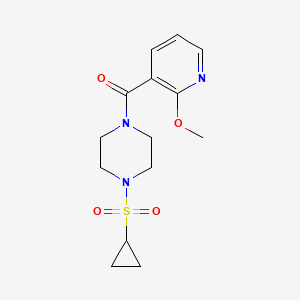
![(2-Chloropyridin-3-yl)-[(7Z)-3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone](/img/structure/B2380843.png)
![Ethyl 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate](/img/structure/B2380844.png)
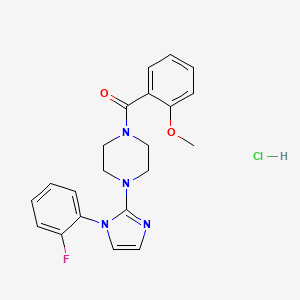

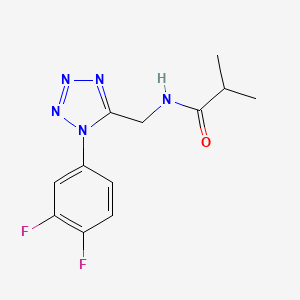
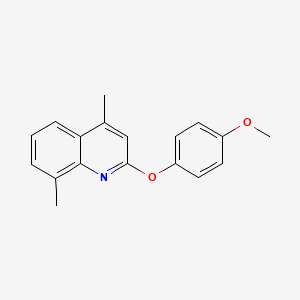
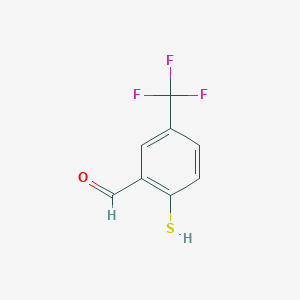
![4-methyl-N-(2-(6-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2380857.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2380859.png)